molecular formula C8H7BrN4 B1438806 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole CAS No. 98437-33-3

1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole

Cat. No.: B1438806
CAS No.: 98437-33-3
M. Wt: 239.07 g/mol
InChI Key: ZFUIYWIAFBEXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with a bromophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with sodium azide and methyl iodide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate azide, which cyclizes to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can be oxidized or reduced, leading to different derivatives with potential biological activity.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminophenyl-tetrazole derivative, while coupling reactions can produce biaryl-tetrazole compounds.

Scientific Research Applications

1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the tetrazole ring can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-1H-tetrazole: Lacks the methyl group, which can affect its reactivity and biological activity.

    5-methyl-1H-tetrazole: Lacks the bromophenyl group, making it less versatile in terms of chemical modifications.

    1-(4-chlorophenyl)-5-methyl-1H-1,2,3,4-tetrazole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

Uniqueness

1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole is unique due to the presence of both the bromophenyl and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-bromophenyl)-5-methyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-6-10-11-12-13(6)8-4-2-7(9)3-5-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUIYWIAFBEXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98437-33-3
Record name 1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
Reactant of Route 2
1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole
Reactant of Route 3
Reactant of Route 3
1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole
Reactant of Route 4
Reactant of Route 4
1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole
Reactant of Route 5
Reactant of Route 5
1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole
Reactant of Route 6
Reactant of Route 6
1-(4-bromophenyl)-5-methyl-1H-1,2,3,4-tetrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.